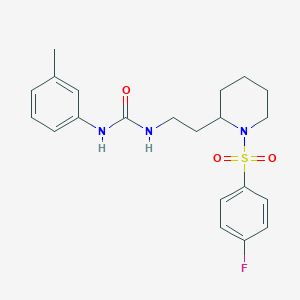

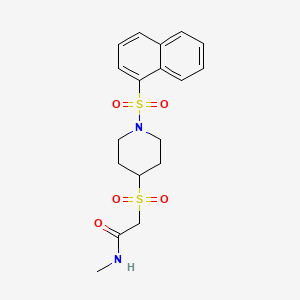

![molecular formula C18H13F2N3O B2941308 N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide CAS No. 2034395-03-2](/img/structure/B2941308.png)

N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as ML267, is a selective activator of the K2P potassium channel. The K2P potassium channel is involved in regulating the resting membrane potential of cells, and its activation has been shown to have a variety of physiological effects. In

Scientific Research Applications

Crystal Engineering and Solid-State Studies

Research in crystal engineering and solid-state chemistry has explored the interactions and structural characteristics of compounds related to N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide. For example, studies on solvates and salts involving similar molecular backbones have uncovered insights into molecular complex formation, revealing crystal structures stabilized by specific heterosynthons and providing avenues for the development of new solid forms of active pharmaceutical ingredients (APIs) (Vangala, Chow, & Tan, 2013). These findings are crucial for designing materials with desired properties such as solubility and stability.

Luminescence and Sensing Applications

The incorporation of bipyridine units in coordination polymers has been shown to afford materials with significant photophysical properties. A study on a coordination polymer demonstrated its potential as a dual functional fluorescent sensor for detecting hazardous environmental contaminants, highlighting the role of bipyridine derivatives in developing sensitive and selective sensing materials (Kan & Wen, 2017). Such materials are of interest for environmental monitoring and safety assessments.

Coordination Polymers and Gas Capture

Nitrogen-rich covalent triazine frameworks (CTFs) incorporating bipyridine units have shown superior gas uptake capacities, particularly for CO2 capture. This application is critical in the context of climate change and the need for effective CO2 sequestration technologies. The high CO2 uptake and selectivity towards N2 of these materials underline their potential in selective carbon capture and storage applications (Hug et al., 2015).

Adsorption and Water Treatment

Polyviologen-based polymers, related to the chemical structure of this compound, have been developed for adsorption applications, particularly for removing anionic pollutants from water. These materials have demonstrated ultrahigh adsorption capacities for dyes, showcasing their potential in water purification and the treatment of industrial wastewater (Malah et al., 2021).

Mechanism of Action

Target of Action

A structurally similar compound, n-{2’-[(4-fluorophenyl)amino]-4,4’-bipyridin-2-yl}-4-methoxycyclohexanecarboxamide, is known to target the mitogen-activated protein kinase 10 . This kinase plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis .

Biochemical Pathways

These could include pathways related to cell growth, differentiation, and apoptosis .

Pharmacokinetics

Pharmacokinetics generally involves four main processes: absorption, distribution, metabolism, and excretion (ADME) . These processes determine the drug’s bioavailability, i.e., the proportion of the drug that enters the circulation and can have an active effect.

Result of Action

Based on its potential target, it may influence cellular processes such as cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can be abiotic, such as ambient temperature, amount of sunlight, air, soil, water, and pH, or biotic, such as the availability of food organisms and the presence of competitors, predators, and parasites . .

properties

IUPAC Name |

2,6-difluoro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O/c19-14-2-1-3-15(20)17(14)18(24)23-11-12-4-9-22-16(10-12)13-5-7-21-8-6-13/h1-10H,11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNPNLOUGOVWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

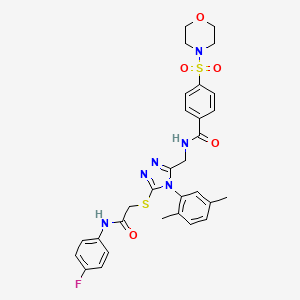

![1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2941225.png)

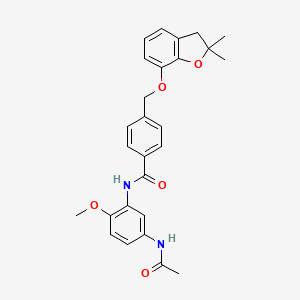

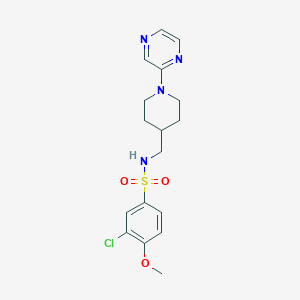

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B2941229.png)

![5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2941230.png)

![N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2941231.png)

![N-(4-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941234.png)

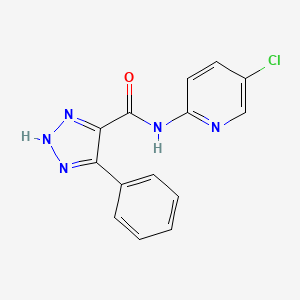

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)

![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)